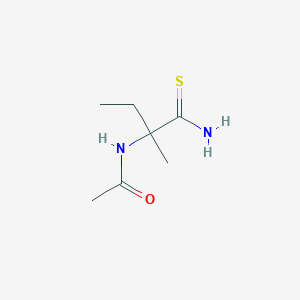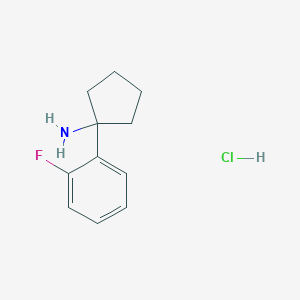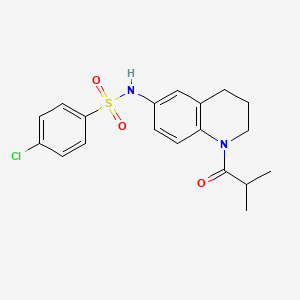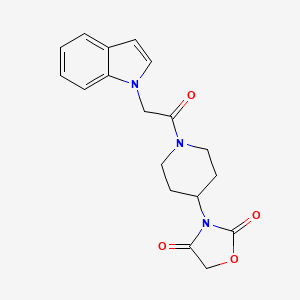
4-Methyl-2-(4-methylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Methyl-2-(4-methylphenyl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a benzoic acid core with a methyl group at the second position and a 4-methylphenyl group attached to it. This compound is related to various benzoic acid derivatives that have been synthesized and characterized in different studies, which often explore their potential applications in materials science, such as in the development of liquid crystals and organic light-emitting devices .
Synthesis Analysis
The synthesis of related benzoic acid derivatives typically involves multi-step organic reactions. For instance, the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid was achieved starting from β-cyclocitral and involved a Grignard reaction, Wittig salt formation, esterification, and saponification steps . Similarly, other derivatives such as 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester were synthesized through a series of reactions including Friedel-Crafts acylation, bromination, Grignard reaction, and oxidation . These methods highlight the complexity and versatility of synthetic routes available for benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and Raman spectroscopy, as well as X-ray diffraction methods . For example, the structure of 4-methyl-2-(o-tolylamino)benzoic acid was elucidated from single-crystal X-ray diffraction, revealing a highly twisted molecule with a significant dihedral angle between the aromatic rings . These techniques are crucial for determining the geometry and electronic structure of the molecules.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, has been performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent . These reactions are important for modifying the chemical properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as thermal and mesomorphic behavior, are often studied using techniques like differential scanning calorimetry (DSC), thermogravimetric (TG) analysis, and polarized optical microscopy (POM) . For instance, the mesomorphic properties of 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acids were examined, showing that the nematic mesophase temperature range increases with the total terminal alkoxy chain length . These properties are essential for the design of materials with specific thermal and liquid crystalline behaviors.
科学的研究の応用
Liquid Crystal Synthesis
One of the primary applications of 4-Methyl-2-(4-methylphenyl)benzoic acid derivatives is in the synthesis of liquid crystal materials. These substances are intermediates in creating ferroelectric and antiferroelectric liquid crystals, crucial for displays and other optical devices. For example, a study detailed the synthesis of a series of liquid crystal intermediates from 4-phenylphenol, indicating the critical role of such benzoic acid derivatives in developing advanced liquid crystal technologies (Dou Qing, 2000).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives contribute to hydrogen-bonding interactions leading to the formation of supramolecular liquid crystal phases. This application is pivotal in designing new materials with tailored properties. A study explored how different substituents affect the stability and extent of supramolecular liquid crystal phases, underscoring the compound's versatility in material science (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).
Organic Electronics and Photonics
Derivatives of this compound are also investigated for their potential in organic electronics and photonics. For instance, novel means of controlling the solid-state circular dichroism property in supramolecular organic fluorophores have been discovered, offering new avenues for developing optical devices and sensors (N. Nishiguchi et al., 2012).
Corrosion Inhibition
In the field of materials protection, benzimidazole derivatives based on this compound have been synthesized and shown to be effective corrosion inhibitors for steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (M. Rbaa et al., 2020).
Antibacterial Applications
Some studies have also highlighted the potential antibacterial properties of compounds derived from this compound. These compounds could serve as a basis for developing new antibacterial agents, contributing to the ongoing fight against resistant bacterial strains (S. Rasool et al., 2015).
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
It’s worth noting that benzylic compounds can undergo various reactions, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
特性
IUPAC Name |
4-methyl-2-(4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)14-9-11(2)5-8-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYPBLQEOZTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)




![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)


